molecular formula C16H24O2 B14834095 2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene

2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene

Cat. No.: B14834095
M. Wt: 248.36 g/mol
InChI Key: PSVVBIDZHSOITD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the alkylation of a benzene derivative with tert-butyl, cyclopropoxy, and isopropoxy groups. The reaction conditions often include the use of strong bases and solvents to facilitate the substitution reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) ensures the production of high-quality this compound .

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to engage in various chemical reactions, influencing biological processes and chemical transformations. The tert-butyl group, for example, can undergo selective oxidation, leading to the formation of primary alcohols, which can further participate in biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Tert-butyl-1-cyclopropoxy-3-isopropoxybenzene stands out due to its combination of tert-butyl, cyclopropoxy, and isopropoxy groups on a benzene ring. This unique arrangement provides distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C16H24O2

Molecular Weight

248.36 g/mol

IUPAC Name

2-tert-butyl-1-cyclopropyloxy-3-propan-2-yloxybenzene

InChI

InChI=1S/C16H24O2/c1-11(2)17-13-7-6-8-14(18-12-9-10-12)15(13)16(3,4)5/h6-8,11-12H,9-10H2,1-5H3

InChI Key

PSVVBIDZHSOITD-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1C(C)(C)C)OC2CC2

Origin of Product

United States

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